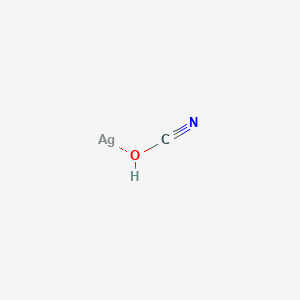

silver isocyanate

Description

Propriétés

IUPAC Name |

silver;isocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CNO.Ag/c2-1-3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQQTKLDEQSKIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[N-])=O.[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CAgNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883967 | |

| Record name | Silver cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.885 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3315-16-0 | |

| Record name | Cyanic acid, silver(1+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003315160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Silver Isocyanate (AgNCO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of silver isocyanate (AgNCO), a significant inorganic compound with applications in various chemical syntheses. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the procedural workflows and analytical relationships.

Synthesis of Silver Isocyanate

Silver isocyanate is typically synthesized via precipitation reactions in an aqueous solution. The two most common and effective methods involve the reaction of silver nitrate with either potassium cyanate or urea.

Synthesis via Salt Metathesis Reaction

This is a straightforward and widely used method involving a double displacement reaction between silver nitrate (AgNO₃) and potassium cyanate (KOCN).[1][2] The reaction proceeds as follows:

AgNO₃(aq) + KOCN(aq) → AgNCO(s) + KNO₃(aq)

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of silver nitrate (AgNO₃).

-

Separately, prepare an aqueous solution of potassium cyanate (KOCN).

-

-

Reaction:

-

Slowly add the potassium cyanate solution to the silver nitrate solution while stirring continuously.

-

A precipitate of silver isocyanate will form immediately.[2]

-

-

Isolation and Purification:

-

Collect the precipitate by filtration.

-

Wash the collected solid sequentially with water, ethanol, and acetone to remove unreacted starting materials and byproducts.[1]

-

-

Drying:

Synthesis from Urea

An alternative synthesis route involves the reaction of silver nitrate with urea (CO(NH₂)₂).[1][2] This method first involves the decomposition of urea in the presence of heat to form cyanic acid (which exists in equilibrium with isocyanic acid) and ammonia. The silver nitrate then reacts to form silver isocyanate.[1] The overall reaction is:

AgNO₃(aq) + CO(NH₂)₂(aq) → AgNCO(s) + NH₄NO₃(aq)[2]

Experimental Protocol:

-

Preparation of Solution:

-

Prepare an aqueous solution containing both silver nitrate (AgNO₃) and urea (CO(NH₂)₂).[1]

-

-

Reaction:

-

Isolation and Purification:

-

Allow the solution to cool, then collect the precipitate by filtration.

-

Wash the precipitate thoroughly with water, followed by ethanol and acetone washes.[1]

-

-

Drying:

-

Dry the final product, a grayish powder, to obtain pure silver isocyanate.[1]

-

Caption: Workflow for the synthesis of silver isocyanate.

Characterization of Silver Isocyanate

The structural and physicochemical properties of synthesized silver isocyanate are confirmed through various analytical techniques.

X-Ray Diffraction (XRD)

X-ray diffraction is fundamental for determining the crystal structure and phase purity of the material. Silver isocyanate crystallizes in the monoclinic system with the space group P2₁/m.[2][3] The structure consists of zigzag chains of alternating silver and nitrogen atoms.[2]

Experimental Protocol (General Powder XRD):

-

Sample Preparation: A small amount of the dried silver isocyanate powder is finely ground and mounted on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a range of 2θ angles.

-

Analysis: The resulting diffractogram is analyzed to identify the Bragg reflections. The positions and intensities of the peaks are compared with reference patterns to confirm the identity and crystal phase. The unit cell parameters can be refined from the peak positions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The cyanate ion (OCN⁻) is an ambidentate ligand and has a characteristic strong absorption band in the IR spectrum due to the asymmetric stretching vibration.[4] For cyanate salts, this band typically appears at a high frequency, characteristic of a triple bond.[4]

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: A small amount of the silver isocyanate powder is placed directly on the ATR crystal.

-

Data Collection: An IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Analysis: The spectrum is analyzed for the characteristic absorption peak of the cyanate group. The absence of significant impurities can also be confirmed.

Thermal Analysis (TGA/DSC)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and decomposition of silver isocyanate.[5] TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Experimental Protocol (TGA):

-

Sample Preparation: A small, accurately weighed sample of silver isocyanate is placed in a TGA crucible.

-

Data Collection: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air), and the mass is continuously monitored.

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature ranges of mass loss.

Caption: Key characterization techniques for silver isocyanate.

Quantitative Data Summary

The following tables summarize the key physical and structural properties of silver isocyanate compiled from the literature.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | AgNCO (or AgOCN) | [2][6] |

| Molar Mass | 149.885 g/mol | [2] |

| Appearance | Beige to gray powder | [2] |

| Density | 4.0 g/cm³ at 25 °C | [2][6][7] |

| Solubility | Insoluble in alcohol and dilute acids. Soluble in ammonia, nitric acid, and potassium cyanide solutions. | [2][8] |

Table 2: Crystallographic Data

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [2][3] |

| Space Group | P2₁/m | [2][3] |

| a | 5.473 Å (547.3 pm) | [2][3] |

| b | 6.372 Å (637.2 pm) | [2][3] |

| c | 3.416 Å (341.6 pm) | [2][3] |

| β | 91.0° | [2][3] |

| Formula Units (Z) | 2 | [3] |

| Ag-N Bond Distance | 2.115 Å | [3] |

| N-C Bond Distance | 1.195 ± 0.011 Å | [3] |

| C-O Bond Distance | 1.180 ± 0.011 Å | [3] |

References

- 1. Silver Cyanate Preparation & Uses | Study.com [study.com]

- 2. Silver cyanate - Wikipedia [en.wikipedia.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Cyanate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Silver cyanate 99 3315-16-0 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. SILVER CYANATE | 3315-16-0 [chemicalbook.com]

crystal structure of silver isocyanate

An In-depth Technical Guide to the Crystal Structure of Silver Isocyanate (AgNCO)

Introduction

Silver isocyanate (AgNCO) is an inorganic compound that has played a notable role in the history of chemistry, particularly in the development of the concept of isomerism alongside its isomer, silver fulminate.[1] It is a metal pseudohalide consisting of a silver(I) cation (Ag⁺) and an isocyanate anion (NCO⁻). Structurally, the compound is correctly named silver isocyanate, as the silver atom is bonded to the nitrogen atom of the cyanate group.[1] This guide provides a comprehensive overview of the , detailing its crystallographic parameters, synthesis protocols, and key structural features for researchers, scientists, and professionals in drug development and materials science.

Crystal Structure and Crystallographic Data

Silver isocyanate crystallizes in the monoclinic crystal system with the space group P2₁/m.[1][2][3] The structure is characterized by one-dimensional polymeric chains running parallel to the b-axis.[1][2] In this arrangement, each silver ion is linearly coordinated to two nitrogen atoms from two different isocyanate ligands, and each nitrogen atom is, in turn, bonded to two silver ions, forming infinite zigzag chains of alternating silver and nitrogen atoms (-Ag-N-Ag-N-).[2][3] The isocyanate ions are oriented perpendicular to the direction of these chains.[3]

The coordination geometry around the Ag⁺ ion is linear, while the nitrogen atom adopts a trigonal planar geometry, being bonded to two silver atoms and one carbon atom.[2] The isocyanate ligand itself is nearly linear.[1]

Quantitative Crystallographic Data

The crystallographic parameters for silver isocyanate have been reported from various diffraction studies. The table below summarizes the key quantitative data. Note that slight variations in lattice parameters exist between different reports, which can be attributed to different experimental conditions or refinement methods.

| Parameter | Value (Britton & Dunitz, 1965)[1][3] | Value (Materials Project)[2] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/m | P2₁/m |

| Lattice Constant (a) | 5.473 Å (547.3 pm) | 3.64 Å |

| Lattice Constant (b) | 6.372 Å (637.2 pm) | 6.63 Å |

| Lattice Constant (c) | 3.416 Å (341.6 pm) | 5.86 Å |

| Lattice Angle (α) | 90° | 90° |

| Lattice Angle (β) | 91.0° | 93.67° |

| Lattice Angle (γ) | 90° | 90° |

| Unit Cell Volume (V) | 119.2 ų (calculated) | 141.13 ų |

| Formula Units (Z) | 2 | 2 (calculated) |

| Ag-N Bond Length | 2.115 Å | 2.11 Å |

| N-C Bond Length | 1.195 Å | 1.21 Å |

| C-O Bond Length | 1.180 Å | 1.20 Å |

| Ag-N-C Bond Angle | 128.2° | - |

| N-C-O Bond Angle | ~180° (linear) | ~180° (linear) |

Experimental Protocols

Synthesis of Silver Isocyanate (AgNCO)

Silver isocyanate is typically prepared as a precipitate from aqueous solutions. Two common and reliable methods are detailed below.

Method 1: Salt Metathesis Reaction [3]

This method involves a double displacement reaction between silver nitrate and an alkali metal cyanate, such as potassium cyanate.

-

Reactants:

-

Silver nitrate (AgNO₃)

-

Potassium cyanate (KOCN)

-

Deionized water

-

-

Procedure:

-

Prepare separate aqueous solutions of silver nitrate and potassium cyanate.

-

Slowly add the potassium cyanate solution to the silver nitrate solution with constant stirring.

-

A white-to-beige precipitate of silver isocyanate will form immediately due to its low solubility in water.[3] The reaction is: AgNO₃(aq) + KOCN(aq) → AgNCO(s) + KNO₃(aq).

-

Isolate the precipitate by vacuum filtration.

-

Wash the collected solid sequentially with deionized water, ethanol, and acetone to remove any remaining soluble impurities.[4]

-

Dry the resulting silver isocyanate powder in a desiccator or under vacuum at room temperature.

-

Method 2: Reaction of Silver Nitrate with Urea [3][4]

This method utilizes the decomposition of urea in the presence of silver nitrate.

-

Reactants:

-

Silver nitrate (AgNO₃)

-

Urea (CO(NH₂)₂)

-

Deionized water

-

-

Procedure:

-

Prepare an aqueous solution containing both silver nitrate and urea.

-

Heat the solution in a boiling water bath. The heat causes urea to decompose into ammonia and cyanic acid (which exists as cyanate ions in solution).[4]

-

The cyanate ions then react with the silver ions to form silver isocyanate, which precipitates out of the hot solution. The overall reaction is: AgNO₃(aq) + CO(NH₂)₂(aq) → AgNCO(s) + NH₄NO₃(aq).[3]

-

Allow the solution to cool, then isolate the precipitate by vacuum filtration.

-

Wash the product with water, ethanol, and acetone.[4]

-

Dry the final product to obtain a gray-ish powder.[4]

-

Single-Crystal X-ray Diffraction

The definitive determination of the is achieved through single-crystal X-ray diffraction.

-

Crystal Growth: Single crystals suitable for diffraction can be grown by slow diffusion or evaporation methods. For instance, dissolving solid AgNCO in aqueous ammonia and allowing for slow crystal growth at low temperatures (e.g., -9 °C) can yield suitable crystals, although this may also produce ammoniate complexes.[5][6]

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

A detector collects the diffraction pattern as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The positions of the atoms in the unit cell are determined from the diffraction data.

-

A structural model is built and refined using full-matrix least-squares analysis, minimizing the difference between observed and calculated structure factors to yield precise atomic coordinates, bond lengths, and angles.[1]

-

Structural Connectivity and Spectroscopic Characterization

The crystal structure is defined by its unique bonding and connectivity, which can be visualized as a network of repeating units.

References

Spectroscopic Profile of Silver Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic data available for silver isocyanate (AgNCO). It is designed to be a valuable resource for researchers and professionals engaged in fields where the characterization of isocyanate compounds is crucial. This document summarizes key vibrational frequencies, details experimental methodologies, and presents a logical workflow for the spectroscopic analysis of this compound.

Introduction to the Vibrational Spectroscopy of Silver Isocyanate

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for elucidating the molecular structure and bonding characteristics of compounds like silver isocyanate. The isocyanate functional group (-NCO) exhibits characteristic vibrational modes that are sensitive to its chemical environment, including coordination to a metal cation such as silver (Ag⁺). Understanding these spectroscopic signatures is essential for identifying the formation of silver isocyanate in various chemical processes, including catalysis and materials synthesis.

Spectroscopic Data of Silver Isocyanate (AgNCO)

The available spectroscopic data for silver isocyanate primarily comes from studies of isocyanate species adsorbed on silver-containing catalysts. Direct spectroscopic analysis of pure, solid silver isocyanate is less commonly reported in the literature.

A key study by Gao and He (2005) investigated the vibrational spectra of isocyanate species formed on an Ag/Al₂O₃ catalyst. Their work provides valuable experimental data that is compared with theoretical calculations for a model containing an -AgNCO group[1]. Further research on the conversion of isocyanide to isocyanate on silver surfaces has identified a characteristic Raman band for the isocyanate group[2].

The following tables summarize the reported experimental vibrational frequencies for silver isocyanate.

Table 1: Infrared (IR) Spectroscopic Data for Silver Isocyanate (AgNCO) Species [1]

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| Data not explicitly available in the provided search results | ν(NCO) asymmetric stretch |

| Data not explicitly available in the provided search results | ν(NCO) symmetric stretch |

| Data not explicitly available in the provided search results | δ(NCO) bending |

Note: The specific experimental IR frequencies from the study by Gao and He (2005) require access to the full-text article for complete reporting.

Table 2: Raman Spectroscopic Data for Silver Isocyanate (AgNCO) Species [2]

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 2279 | ν(NCO) asymmetric stretch |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate acquisition and interpretation of spectroscopic data. The following sections outline the methodologies employed in the cited research.

Synthesis of Silver Isocyanate Species on a Catalyst Surface

The in-situ formation of isocyanate species on a silver-containing catalyst is a common method for studying its spectroscopic properties.

Catalyst Preparation: A typical catalyst, such as Ag/Al₂O₃, is prepared by impregnating a high-surface-area support material (e.g., γ-alumina) with a solution of a silver precursor, such as silver nitrate (AgNO₃). The impregnated support is then dried and calcined at elevated temperatures to disperse the silver on the support surface.

Formation of Isocyanate Species: Isocyanate species can be generated on the catalyst surface through various reactions. One common method is the thermal decomposition of a nitrogen-containing precursor in the presence of an oxygen source. For instance, the reaction of a hydrocarbon, ammonia, and oxygen at elevated temperatures over the Ag/Al₂O₃ catalyst can lead to the formation of surface-bound isocyanate species.

Infrared Spectroscopy (DRIFTS)

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for obtaining IR spectra of powdered samples, making it ideal for catalyst studies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a DRIFTS accessory is used. The DRIFTS cell is designed to hold the powdered catalyst sample and allow for heating and the introduction of reactant gases.

Data Acquisition:

-

The catalyst sample is placed in the DRIFTS cell.

-

The cell is heated to the desired reaction temperature under a flow of an inert gas (e.g., nitrogen or helium).

-

A background spectrum of the catalyst under the inert atmosphere is collected.

-

The reactant gas mixture is introduced into the cell to generate the isocyanate species on the catalyst surface.

-

IR spectra are recorded at regular intervals to monitor the formation and evolution of the surface species.

-

The final spectra are typically presented as absorbance or Kubelka-Munk units, which are proportional to the concentration of the absorbing species.

Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is often employed to enhance the Raman signal of species adsorbed on silver surfaces, as the Raman scattering cross-section of the isocyanate group is inherently weak.

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., an argon ion laser) and a sensitive detector is used. For in-situ studies, a specialized reaction cell that allows for the introduction of reactants and the collection of scattered light from the sample is required.

Data Acquisition:

-

A suspension of silver nanocrystals (as the SERS-active substrate) is prepared.

-

The reactant molecules, which will lead to the formation of isocyanate, are introduced into the silver nanoparticle suspension.

-

The Raman spectra are recorded over time to monitor the reaction. The appearance of the characteristic ν(NCO) band indicates the formation of isocyanate.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of silver isocyanate.

This workflow outlines the key stages, from the synthesis of the silver isocyanate sample to its final structural characterization based on the interpretation of the vibrational spectra.

Conclusion

The spectroscopic characterization of silver isocyanate, primarily through IR and Raman techniques, provides critical insights into its formation, structure, and bonding. While comprehensive data for the pure solid is still emerging, studies on catalyst-adsorbed species have established key vibrational frequencies, particularly the asymmetric stretch of the NCO group. The detailed experimental protocols and the logical workflow presented in this guide offer a solid foundation for researchers and professionals working with this and related isocyanate compounds. Future work should focus on obtaining and compiling a complete set of spectroscopic data for pure silver isocyanate to further enhance our understanding of this important chemical species.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Silver Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of silver isocyanate (AgNCO). The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the thermal behavior of this compound. This document details its decomposition pathway, thermal analysis data, and the experimental protocols used for its characterization.

Introduction to Silver Isocyanate

Silver isocyanate (AgNCO) is an inorganic compound that has found applications in various chemical syntheses. Understanding its thermal stability is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. Thermal decomposition is a process where a substance breaks down into simpler substances when heated. For silver isocyanate, this process involves the breaking of chemical bonds, leading to the formation of various decomposition products.

Thermal Stability and Decomposition Point

The thermal stability of a compound is a critical parameter, indicating the temperature at which it begins to decompose.

Table 1: Thermal Decomposition Data for Silver Isocyanate

| Parameter | Value | Reference |

| Decomposition Temperature | 147 °C | [1] |

| Melting Point | Decomposes before melting | [2] |

Silver isocyanate undergoes decomposition upon heating, and it is noted that this occurs at or near its melting point. One study has established the decomposition temperature to be 147 °C[1]. Another study indicates that the high-temperature polymorph of silver isocyanate (HT-AgNCO) exists between 135 °C and its melting/decomposition point[2].

Decomposition Pathway and Products

The thermal decomposition of silver isocyanate at high temperatures (750 °C) in a vacuum results in the formation of elemental silver as a solid residue, with the release of gaseous products including dicyanogen ((CN)₂), carbon dioxide (CO₂), and nitrogen (N₂)[3]. At lower temperatures, the decomposition mechanism may differ.

A proposed decomposition pathway at elevated temperatures is visualized below.

Caption: Proposed thermal decomposition pathway of silver isocyanate.

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition of silver isocyanate are primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperatures and the mass loss associated with the decomposition process.

Experimental Workflow for TGA

Caption: Generalized experimental workflow for TGA analysis.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy changes associated with thermal events such as phase transitions and decomposition.

Experimental Workflow for DSC

Caption: Generalized experimental workflow for DSC analysis.

Summary of Quantitative Data

While detailed quantitative data from TGA/DSC analyses specifically for silver isocyanate is not widely available in the public domain, the following table summarizes the key thermal properties based on the available information.

Table 2: Summary of Thermal Properties of Silver Isocyanate

| Property | Value/Observation | Analytical Technique | Reference |

| Onset of Decomposition | ~135-147 °C | Thermal Analysis | [1][2] |

| Major Decomposition Products | Ag, (CN)₂, CO₂, N₂ | Pyrolysis | [3] |

Logical Relationships in Thermal Analysis

The relationship between the sample's properties and the output of thermal analysis techniques can be visualized as follows.

Caption: Logical flow from sample to analytical output in thermal analysis.

Conclusion

The thermal stability of silver isocyanate is a critical consideration for its application in various fields. It decomposes at a relatively low temperature of approximately 147 °C. The decomposition process involves the formation of solid silver and a mixture of gaseous products. For precise quantitative analysis and to ensure safety in its applications, it is highly recommended to perform TGA and DSC analyses under the specific conditions relevant to the intended use. This guide provides the foundational knowledge and experimental frameworks for conducting such investigations.

References

An In-depth Technical Guide to the Solubility of Silver Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of silver isocyanate (AgNCO) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on the qualitative solubility characteristics, detailed experimental protocols for determining solubility, and the underlying principles governing the dissolution of this inorganic salt in organic media.

Introduction to Silver Isocyanate and its Solubility

Silver isocyanate (AgNCO), also known as silver cyanate, is an inorganic salt with applications in organic synthesis, particularly in the preparation of organic isocyanates and carbamates. The solubility of silver isocyanate in a given solvent is a critical parameter for its use in solution-phase reactions, influencing reaction rates, yields, and the feasibility of downstream processing. Understanding its solubility profile is essential for designing and optimizing synthetic routes and for the development of novel chemical transformations.

Qualitative Solubility of Silver Isocyanate

Based on available literature, the solubility of silver isocyanate in organic solvents is generally low.

-

Protic Solvents: Silver isocyanate is reported to be insoluble in alcohol [1]. This low solubility in protic solvents like ethanol and methanol is a key characteristic.

-

Polar Aprotic Solvents: While specific data is scarce, related silver salts like silver cyanide are known to be more soluble in polar organic solvents[2]. This suggests that polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and pyridine could be more effective at dissolving silver isocyanate compared to nonpolar or protic solvents. However, without experimental data, this remains a projection based on chemical principles.

The limited solubility can be attributed to the high lattice energy of the ionic silver isocyanate crystal structure, which must be overcome by the solvation energy provided by the organic solvent molecules.

Quantitative Solubility Data

A comprehensive search of scientific literature, including chemical databases and scholarly articles, did not yield a readily available set of quantitative solubility data for silver isocyanate in a wide range of organic solvents. The most promising source for this information is the IUPAC-NIST Solubility Data Series, Volume 3: Silver Azide, Cyanide, Cyanamides, Cyanate, Selenocyanate and Thiocyanate . However, the specific data from this volume is not publicly accessible through standard search methods.

The absence of readily available data underscores the need for experimental determination of these values for specific research and development applications.

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like silver isocyanate in an organic solvent can be achieved through several well-established experimental methods. The choice of method depends on factors such as the expected solubility range, the nature of the solvent, and the available analytical instrumentation.

A general workflow for the experimental determination of solubility is depicted below:

Figure 1: A generalized experimental workflow for determining the solubility of silver isocyanate.

4.1. Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

-

Protocol:

-

Add an excess amount of silver isocyanate to a known volume or mass of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The temperature should be controlled to within ±0.1 °C.

-

Continue agitation for a period sufficient to ensure that equilibrium is reached (typically 24 to 72 hours). Preliminary studies can be conducted to determine the optimal equilibration time.

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the sample through a fine-pored filter (e.g., 0.2 µm) to remove any suspended solid particles.

-

Analyze the concentration of silver isocyanate in the filtered saturated solution using a suitable analytical technique (see section 4.3).

-

4.2. Gravimetric Method

This is a classical and straightforward method, particularly suitable for solutes with moderate to high solubility.

-

Protocol:

-

Obtain a saturated solution in equilibrium with the solid solute as described in the shake-flask method.

-

Accurately weigh a portion of the clear, saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the silver isocyanate).

-

Weigh the remaining solid residue.

-

The solubility can then be calculated as the mass of the residue per mass or volume of the solvent.

-

4.3. Analytical Methods for Concentration Determination

For more accurate and sensitive measurements, especially for sparingly soluble salts, various instrumental techniques can be employed to determine the concentration of the dissolved silver isocyanate.

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These techniques are highly sensitive for determining the concentration of silver ions in the saturated solution. A calibration curve is first prepared using standard solutions of a soluble silver salt (e.g., silver nitrate) in the same organic solvent.

-

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector: While direct detection of the isocyanate anion can be challenging, HPLC coupled with mass spectrometry (HPLC-MS) or inductively coupled plasma mass spectrometry (HPLC-ICP-MS) can be used to separate and quantify the silver-containing species in the solution.

Theoretical Considerations for Solubility

The solubility of an ionic compound like silver isocyanate in an organic solvent is governed by the principle of "like dissolves like" and the interplay of several thermodynamic factors.

The overall Gibbs free energy of dissolution (ΔG_sol) must be negative for dissolution to be spontaneous. This is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

-

Lattice Energy: This is the energy required to break apart the ionic crystal lattice of silver isocyanate. This is an endothermic process.

-

Solvation Energy: This is the energy released when the silver cations (Ag+) and isocyanate anions (NCO-) are solvated by the organic solvent molecules. This is an exothermic process.

-

Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute ions.

For an organic solvent to be effective at dissolving silver isocyanate, the solvation energy must be sufficient to overcome the lattice energy.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments and can effectively solvate the silver cation through coordination with the lone pairs on their oxygen or nitrogen atoms. The lack of acidic protons prevents strong solvation of the isocyanate anion through hydrogen bonding, but the overall solvation of the cation can be a strong driving force for dissolution.

-

Coordinating Solvents (e.g., Pyridine): Solvents that can act as ligands can form coordination complexes with the silver ion, which can significantly enhance solubility.

The logical relationship for selecting a suitable solvent for a reaction involving silver isocyanate is illustrated in the following diagram:

Figure 2: Logical decision process for solvent selection based on the solubility of silver isocyanate.

Conclusion

References

A Keystone in Chemical History: The Discovery and Early Study of Silver Isocyanate

For Immediate Release

A comprehensive technical guide released today illuminates the historical discovery and foundational studies of silver isocyanate (AgOCN), a compound that played a pivotal role in the 19th-century overthrow of vitalism and the concurrent birth of modern organic chemistry. This whitepaper offers researchers, scientists, and drug development professionals a detailed look into the early synthesis protocols, analytical data, and the logical progression of scientific thought that cemented silver isocyanate's place in the annals of chemical history.

The discovery of silver isocyanate is inextricably linked to the groundbreaking work of German chemist Friedrich Wöhler in the 1820s. His investigations, alongside those of his contemporary Justus von Liebig, into silver cyanate and its explosive isomer, silver fulminate, led to the revolutionary concept of isomerism—the principle that compounds with identical elemental compositions can exhibit vastly different properties.[1][2] This finding was a direct challenge to the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms.

Wöhler's accidental synthesis of urea in 1828, by heating ammonium cyanate derived from silver isocyanate, is widely cited as a landmark experiment that demonstrated the artificial synthesis of an organic compound from inorganic starting materials.[3][4][5] This seminal work opened the door for the field of synthetic organic chemistry and fundamentally altered the understanding of the chemical basis of life.

Early Synthetic Protocols

1. Synthesis from Potassium Cyanate and Silver Nitrate:

This method relies on a double displacement reaction in an aqueous solution. The combination of potassium cyanate (KOCN) and silver nitrate (AgNO₃) results in the precipitation of the less soluble silver isocyanate.[6]

Experimental Workflow:

Caption: Synthesis of Silver Isocyanate via Double Displacement.

2. Synthesis from Urea and Silver Nitrate:

Another documented 19th-century method involved the reaction of urea (CO(NH₂)₂) with silver nitrate. Heating an aqueous solution of these two compounds leads to the formation of silver isocyanate and ammonium nitrate.[6]

Experimental Workflow:

Caption: Synthesis of Silver Isocyanate from Urea.

Early Characterization and Properties

The initial studies of silver isocyanate in the 19th century focused on its elemental composition and its distinct properties compared to silver fulminate. While detailed quantitative data from this era is limited, the primary observations are summarized below.

| Property | Observation (19th Century) |

| Appearance | A white to grayish powder. |

| Solubility | Insoluble in water and alcohol, but soluble in ammonia and nitric acid.[6] |

| Reactivity | Notably stable, especially in contrast to the highly explosive silver fulminate.[2] |

| Elemental Composition | Determined to be composed of silver, carbon, nitrogen, and oxygen in a 1:1:1:1 atomic ratio.[3] |

The Wöhler Synthesis of Urea: A Pivotal Application

The most significant early application of silver isocyanate was its use by Wöhler to generate ammonium cyanate, which upon heating, rearranged to form urea. This reaction pathway was crucial in demonstrating the link between the inorganic and organic chemical worlds.

Caption: Wöhler's Synthesis of Urea from Silver Isocyanate.

The historical research into silver isocyanate, born from the intellectual curiosity of pioneering chemists, not only led to the discovery of a new class of compounds but also fundamentally reshaped the landscape of chemical science. The detailed examination of its synthesis and properties provided the empirical evidence needed to challenge long-held doctrines and laid the groundwork for the development of organic chemistry as a major scientific discipline.

References

- 1. Silver cyanate - Wikipedia [en.wikipedia.org]

- 2. Wöhler synthesis - Wikipedia [en.wikipedia.org]

- 3. CHEM 125a - Lecture 21 - Berzelius to Liebig and Wöhler (1805-1832) | Open Yale Courses [oyc.yale.edu]

- 4. youtube.com [youtube.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. publications.iupac.org [publications.iupac.org]

silver isocyanate molecular formula and molar mass

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the core chemical properties of silver isocyanate, a compound with applications in various chemical syntheses.

Core Chemical Data

The fundamental chemical identifiers for silver isocyanate are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value |

| Molecular Formula | AgNCO or CAgNO[1] |

| Molar Mass | 149.89 g/mol [2] |

| CAS Number | 3315-16-0[1] |

| Appearance | Beige to gray powder[3] |

| Density | 4 g/cm³[3] |

Logical Relationship: Synthesis of Silver Isocyanate

Silver isocyanate is typically synthesized through a precipitation reaction in an aqueous solution. The logical workflow for this synthesis is outlined in the diagram below.

References

Unveiling the Chemistry and Therapeutic Potential of Silver Isocyanate and its Derivatives

CAS Number: 3315-16-0

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, exploring the chemical properties, synthesis, and potential therapeutic applications of silver isocyanate and its derivatives. This document provides detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways.

Core Chemical and Physical Properties of Silver Isocyanate

Silver isocyanate (AgNCO) is an inorganic compound that serves as a valuable reagent in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 3315-16-0 | [1][2] |

| Molecular Formula | CAgNO | [1] |

| Molecular Weight | 149.885 g/mol | [1] |

| Appearance | Beige to grey powder | [3] |

| Density | 4.0 g/mL at 25 °C | [4] |

| Solubility | Insoluble in alcohol and dilute acids. Soluble in ammonia, nitric acid, and potassium cyanide. | [3] |

| Synonyms | Silver(I) cyanate, Cyanic acid silver(1+) salt | [1][3] |

Synthesis of Silver Isocyanate: Experimental Protocols

Silver isocyanate can be synthesized through two primary methods. Both protocols are detailed below.

Protocol 1: Salt Exchange Reaction

This method involves the reaction of silver nitrate with potassium cyanate in an aqueous solution, leading to the precipitation of silver isocyanate.[3]

Materials:

-

Silver nitrate (AgNO₃)

-

Potassium cyanate (KOCN)

-

Deionized water

Procedure:

-

Prepare separate aqueous solutions of silver nitrate and potassium cyanate.

-

Slowly add the potassium cyanate solution to the silver nitrate solution with constant stirring.

-

A white to grey precipitate of silver isocyanate will form immediately.

-

Continue stirring for a designated period to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the purified silver isocyanate under vacuum.

Protocol 2: Reaction with Urea

This alternative synthesis involves the reaction of silver nitrate with urea.[5]

Materials:

-

Silver nitrate (AgNO₃)

-

Urea (CO(NH₂)₂)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of silver nitrate and urea.

-

Heat the solution in a boiling water bath. The heat facilitates the decomposition of urea into ammonia and cyanate.[6]

-

Silver cyanate will precipitate out of the solution.[6]

-

Isolate the precipitate by filtration.

-

Wash the product with water, followed by ethanol and acetone to remove residual impurities.[6]

-

Dry the final product to obtain a grayish powder.[6]

Application in the Synthesis of Bioactive Nucleoside Analogs

Silver isocyanate is a key reagent in the synthesis of various organic isocyanates, which are precursors to a wide range of compounds, including those with therapeutic potential. A notable application is in the synthesis of uracil derivatives, some of which have demonstrated anti-HIV activity.

Synthesis of 1-Alkoxy-5-alkyl-6-(arylthio)uracils

A series of 1-alkoxy-5-alkyl-6-(arylthio)uracils with anti-HIV-1 activity has been synthesized using silver isocyanate. The general synthetic pathway is outlined below.

Experimental Protocol:

-

Isocyanate Formation: Treatment of 2-alkyl-3,3-bis(methylthio)acryloyl chlorides with silver isocyanate (AgOCN) in benzene results in the formation of the corresponding isocyanates.[7]

-

Urea Derivative Synthesis: The resulting isocyanates are then reacted with an appropriate alkoxyamine to yield N-alkoxy-N'-((2-alkyl-3,3-bis(methylthio)acryloyl)ureas in good to excellent yields.[7]

-

Cyclization: Cyclization of the urea derivatives in acetic acid with a catalytic amount of p-toluenesulfonic acid produces 1-alkoxy-5-alkyl-6-(methylthio)uracils.[7]

-

Oxidation: The methylthio group is oxidized to a methylsulfonyl group using 3-chloroperoxybenzoic acid in dichloromethane.[7]

-

Thioetherification: The final 1-alkoxy-5-alkyl-6-(arylthio)uracils are obtained by reacting the methylsulfonyl derivatives with an appropriate arenethiol in an ethanolic sodium hydroxide solution.[7]

Biological Activity and Potential Mechanisms of Action

Anti-HIV Activity of Uracil Derivatives

Several of the synthesized 1-alkoxy-5-alkyl-6-(arylthio)uracils have shown potent inhibitory activity against HIV-1 replication.[7] For instance, substitution at the 3- and 5-positions of the C-6-(phenylthio) ring with two methyl groups significantly increased anti-HIV-1 activity.[7] The 1-propoxy derivative, 6-((3,5-dimethylphenyl)thio)-5-isopropyl-1-propoxyuracil, was identified as a particularly potent inhibitor.[7]

General Mechanism of Action of Nucleoside Analogs

While the specific signaling pathways for the aforementioned thienyl and uracil derivatives are not fully elucidated in the available literature, the general mechanism of action for many nucleoside analogs as antiviral and antitumor agents involves their interaction with DNA and RNA synthesis.[1]

Nucleoside analogs are structurally similar to natural nucleosides and can be phosphorylated to their active triphosphate forms within the cell. These triphosphates can then act as competitive inhibitors or alternative substrates for DNA or RNA polymerases.[1] Incorporation of the analog into a growing nucleic acid chain can lead to chain termination, thereby halting replication.[1] This disruption of DNA and RNA synthesis can induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viruses.[1]

Quantitative Data

The synthesis of 1-alkoxy-5-alkyl-6-(arylthio)uracils proceeds with varying yields depending on the specific substituents.

| Step | Product | Yield | Reference |

| Urea Derivative Synthesis | N-alkoxy-N'-((2-alkyl-3,3-bis(methylthio)acryloyl)ureas | Good to Excellent | [7] |

| Oxidation | 1-alkoxy-5-alkyl-6-(methylsulfonyl)uracils | High | [7] |

Anti-HIV-1 Activity Data for Selected Uracil Derivatives:

| Compound | EC₅₀ (µM) | Reference |

| 6-((3,5-dimethylphenyl)thio)-5-isopropyl-1-propoxyuracil | 0.064 | [7] |

| 6-((3,5-dimethylphenyl)thio)-1-(3-hydroxypropoxy)-5-isopropyluracil | 0.19 | [7] |

Conclusion

Silver isocyanate is a versatile reagent with important applications in the synthesis of organic compounds, including those with significant biological activity. The synthesis of potent anti-HIV-1 uracil derivatives highlights the utility of silver isocyanate in medicinal chemistry and drug discovery. Further research into the synthesis and biological evaluation of novel nucleoside analogs derived from silver isocyanate-mediated reactions holds promise for the development of new therapeutic agents.

References

- 1. Antitumor mechanisms and metabolism of the novel antitumor nucleoside analogues, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine and 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antitumor activity of novel thioheterocyclic nucleoside derivatives by suppressing the c-MYC pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]

- 5. Synthesis and Anti-HIV Activity of d- and l-Thietanose Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-HIV activity of D- and L-thietanose nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-HIV-1 activity of a series of 1-alkoxy-5-alkyl-6-(arylthio)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of silver isocyanate

An In-depth Technical Guide to the Physical and Chemical Properties of Silver Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver isocyanate (AgNCO) is an inorganic compound of significant interest due to its unique structural features and reactivity. As the silver salt of isocyanic acid, it serves as a precursor in various chemical syntheses and has garnered attention for its role in fundamental chemical concepts like isomerism, being an isomer of the explosive silver fulminate (AgCNO). This guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and characterization, and a discussion of the broader relevance of the isocyanate functional group in the field of drug development and materials science. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Physical Properties

Silver isocyanate is typically a light-colored, powdered solid. Its fundamental physical characteristics are crucial for its handling, storage, and application in experimental settings.

General and Crystallographic Properties

The compound's identity and solid-state arrangement have been well-characterized. It is an ionic compound composed of silver cations (Ag⁺) and isocyanate anions (NCO⁻)[1]. The key physical and crystallographic data are presented in Table 1.

Table 1: Summary of Physical and Crystallographic Properties of Silver Isocyanate

| Property | Value | References |

| Molecular Formula | AgNCO (or CAgNO) | [2][3] |

| Molecular Weight | 149.885 g/mol | [2][3] |

| Appearance | Light brown, beige to gray powder | [3][4][5] |

| Density | 4.0 g/cm³ at 25 °C | [3][4][6] |

| Melting Point | 320 °C | [5] |

| Decomposition Temp. | 147 °C | [7] |

| Crystal System | Monoclinic | [3][8] |

| Space Group | P2₁/m | [3][8] |

| Lattice Constants | a = 5.473 Å, b = 6.372 Å, c = 3.416 Å | [3][8] |

| β = 91.0° | [3][8] | |

| Unit Cell Volume | 119.1 ų | [8] |

| Formula Units (Z) | 2 | [8] |

The crystal structure of silver isocyanate is notable. It consists of infinite zigzag chains of alternating silver and nitrogen atoms extending along the b-axis of the unit cell[3][8]. The silver atoms are linearly coordinated to two nitrogen atoms, forming N-Ag-N groups[3]. The isocyanate ions are oriented perpendicular to these chains.

Caption: Simplified schematic of the Ag-N-Ag chain in silver isocyanate.

Solubility

The solubility profile of silver isocyanate is characteristic of many silver salts. It is poorly soluble in water but dissolves in the presence of ligands that form stable complexes with silver ions.

Table 2: Solubility of Silver Isocyanate

| Solvent | Solubility | References |

| Water | 0.0072 g / 100 g (at 18 °C) | [7] |

| Alcohol | Insoluble | [3][9] |

| Dilute Acids | Insoluble | [3][9] |

| Aqueous Ammonia | Soluble | [3][9] |

| Nitric Acid | Soluble (with reaction) | [3][9] |

| Potassium Cyanide Solution | Soluble | [3][9] |

Chemical Properties and Reactivity

The chemistry of silver isocyanate is dominated by the reactivity of the isocyanate anion and the Lewis acidity of the silver cation.

Stability and Decomposition

Silver isocyanate is stable under standard storage conditions, though it is sensitive to light[4][10]. Upon heating, it decomposes. Thermal decomposition has been shown to produce nano-sized silver particles[11]. The decomposition products can include toxic gases such as nitrogen oxides and carbon oxides[4]. In contrast to its isomer silver fulminate, silver isocyanate is not a primary explosive[12].

Key Reactions

-

Reaction with Acid: Silver isocyanate reacts with nitric acid to produce silver nitrate, carbon dioxide, and ammonium nitrate[3].

-

Use in Synthesis: It is a valuable reagent for the synthesis of organic isocyanates and carbamates[12][13]. It can also be used in the production of urea by reaction with ammonium chloride[12][14].

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and characterization of silver isocyanate.

-

Infrared (IR) Spectroscopy: The isocyanate group (-NCO) exhibits a very strong and characteristic absorption band due to the asymmetric stretching vibration. This peak typically appears in the 2250-2285 cm⁻¹ region[15]. The corresponding band in the cyanate ion of salts is found around 2096 cm⁻¹[16].

-

Raman Spectroscopy: The cyano-group (-C≡N) functionality gives a distinct vibrational mode in Raman spectra, typically found in the 2100-2300 cm⁻¹ range[17].

Experimental Protocols

Synthesis of Silver Isocyanate

Two primary methods are commonly cited for the laboratory preparation of silver isocyanate. Both rely on precipitation from an aqueous solution.

Caption: Experimental workflows for the synthesis of silver isocyanate.

Protocol 1: From Potassium Cyanate and Silver Nitrate [3][12]

-

Preparation of Solutions: Prepare separate aqueous solutions of potassium cyanate (KOCN) and silver nitrate (AgNO₃).

-

Reaction: Slowly add the silver nitrate solution to the potassium cyanate solution with constant stirring. A white or off-white precipitate of silver isocyanate will form immediately.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid sequentially with deionized water, ethanol, and acetone to remove soluble impurities and residual water[12].

-

Drying: Dry the purified product in a desiccator or under vacuum at a low temperature to yield the final silver isocyanate powder.

Protocol 2: From Urea and Silver Nitrate [3][12][14]

-

Preparation of Solution: Prepare an aqueous solution containing both urea (CO(NH₂)₂) and silver nitrate (AgNO₃).

-

Reaction: Heat the solution in a boiling water bath. The reaction forms silver isocyanate and ammonium nitrate as a byproduct[12].

-

Isolation and Purification: As the silver isocyanate precipitates, it can be isolated and purified using the same filtration and washing steps described in Protocol 1.

Characterization Methods

-

X-ray Diffraction (XRD):

-

A powdered sample of the synthesized silver isocyanate is mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays over a range of angles (2θ).

-

The diffraction pattern is recorded, and the resulting data is analyzed.

-

The crystal structure, space group, and lattice parameters are determined by refining the structural model against the experimental data, often using full-matrix least-squares analysis[8].

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A small amount of the dried silver isocyanate powder is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Pressure is applied to ensure good contact between the sample and the ATR crystal.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The characteristic strong absorption band for the isocyanate group is observed around 2270 cm⁻¹[15].

-

Relevance to Drug Development and Research

While silver isocyanate itself is not a therapeutic agent, the isocyanate functional group is highly significant in pharmaceutical sciences, and silver complexes are widely studied for their biological activity.

Isocyanates in Pharmaceutical Synthesis

The high reactivity of the isocyanate group makes it a versatile building block in medicinal chemistry.

-

Formation of Ureas and Carbamates (Urethanes): Isocyanates react readily with amines and alcohols to form ureas and carbamates, respectively. These linkages are present in numerous drug molecules.

-

Drug Modification and Prodrugs: Attaching isocyanate-derived moieties to existing drugs can enhance their pharmacokinetic properties, improving bioavailability or creating targeted prodrugs[18].

-

Bioconjugation: The reactivity of isocyanates is leveraged to create bioconjugates, linking therapeutic agents to proteins or other biomolecules for targeted drug delivery systems[18][19].

Caption: General reactivity of the isocyanate group with nucleophiles.

Silver Complexes in Medicine

Silver-containing compounds have a long history in medicine, primarily for their antimicrobial properties. Modern research is exploring silver complexes for a range of therapeutic applications:

-

Antimicrobial Agents: Silver(I) ions released from complexes can disrupt bacterial cell membranes and metabolic pathways[20].

-

Anticancer and Antifungal Research: Novel silver complexes, such as those with N-heterocyclic carbene (NHC) or carboxylate ligands, are being actively investigated for their potential as anticancer and antifungal agents[20].

Application in Research Techniques

An indirect but important relevance is the phenomenon of carbamylation in proteomics. Urea, used to denature proteins for 2D gel electrophoresis, can decompose at elevated temperatures or pH to form isocyanate. This isocyanate can then react with the amino groups of proteins (e.g., lysine residues), causing an artifact known as carbamylation, which alters the protein's charge and position on the gel[21]. Understanding this reaction is critical for researchers to avoid misinterpretation of proteomics data.

References

- 1. study.com [study.com]

- 2. Cyanic acid, silver(1+) salt (1:1) | CAgNO | CID 76827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Silver cyanate - Wikipedia [en.wikipedia.org]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. americanelements.com [americanelements.com]

- 6. Silver cyanate | CAS#:3315-16-0 | Chemsrc [chemsrc.com]

- 7. silver cyanate [chemister.ru]

- 8. journals.iucr.org [journals.iucr.org]

- 9. SILVER CYANATE | 3315-16-0 [chemicalbook.com]

- 10. Silver cyanide | AgCN | CID 10475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. imaging.org [imaging.org]

- 12. study.com [study.com]

- 13. WO1992017442A1 - Process for the preparation of isocyanates and carbamates using a silver salt promoted hofmann rearrangement - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Cyanate - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 19. How Isocyanates Define New Frontiers in Healthcare? [eureka.patsnap.com]

- 20. Recent advances in the medical use of silver complex: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 21. pharmacyfreak.com [pharmacyfreak.com]

An In-depth Technical Guide to the Isomerism of Silver Cyanate and Silver Isocyanate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyanate anion ([OCN]⁻) is a classic example of an ambidentate ligand, capable of coordinating to a metal center through either its nitrogen or oxygen atom. This property gives rise to linkage isomerism, a form of structural isomerism where compounds with identical elemental compositions differ in their atom-to-atom connectivity. This technical guide provides a comprehensive examination of the isomerism between silver cyanate (AgOCN) and silver isocyanate (AgNCO). It delves into the structural nuances, bonding characteristics, and the experimental protocols used for synthesis and differentiation. Particular emphasis is placed on the crystallographic evidence which reveals that the commonly synthesized and named silver cyanate paradoxically exhibits an isocyanate-like bonding structure in its solid state.

Introduction to Linkage Isomerism and the Cyanate Ligand

Isomerism, the phenomenon where different compounds share the same molecular formula, is a fundamental concept in chemistry. A specific type, known as linkage isomerism, occurs in coordination compounds when a ligand can bind to the central metal ion through two or more different donor atoms.[1][2][3] Such ligands are termed "ambidentate."[4]

The cyanate ion, [OCN]⁻, is a prime example of an ambidentate ligand. It possesses lone pairs of electrons on both the oxygen and nitrogen atoms, allowing it to form two distinct types of linkages with a metal ion (M⁺):

-

Cyanate linkage: M–O–C≡N

-

Isocyanate linkage: M–N=C=O

This duality leads to the potential existence of two isomers: silver cyanate and silver isocyanate. Historically, the study of compounds like silver cyanate and its constitutional isomer silver fulminate (AgCNO) was pivotal, challenging the then-prevailing theory that chemical compounds could only differ if their elemental compositions were different.[5] This work by Wöhler and Liebig in the 1820s laid the groundwork for Berzelius to introduce the concept of isomerism in 1830.[5]

Structure and Bonding

The distinction between silver cyanate and silver isocyanate lies in the connectivity between the silver cation (Ag⁺) and the cyanate anion ([OCN]⁻).

-

Silver Cyanate (AgOCN): In this isomer, the silver ion is theoretically bonded to the oxygen atom of the cyanate ligand.[6][7]

-

Silver Isocyanate (AgNCO): Here, the silver ion is bonded to the nitrogen atom.

The cyanate anion itself is a linear, resonance-stabilized species, with the negative charge delocalized across the oxygen and nitrogen atoms.[6][8] Its electronic structure is best described as a resonance hybrid of three forms.[8]

The Solid-State Reality: X-ray Crystallography Insights

While the nomenclature suggests two distinct compounds, experimental evidence from X-ray crystallography reveals a more nuanced picture for the commonly synthesized solid. The compound typically referred to as "silver cyanate" (CAS 3315-16-0) crystallizes in a monoclinic system (space group P2₁/m).[9] Structural analysis shows that the silver atoms are coordinated to the nitrogen atoms , not the oxygen atoms.[9] The structure consists of zigzag chains of alternating silver and nitrogen atoms (-Ag-N-C-O-Ag-), meaning that in its crystalline form, the compound adopts an isocyanate linkage.[9] Therefore, while we use the name silver cyanate, its solid-state structure is that of silver isocyanate.

Synthesis and Experimental Protocols

The synthesis of silver cyanate is typically achieved through precipitation reactions in an aqueous solution.

Protocol 1: Synthesis from Silver Nitrate and Potassium Cyanate

This is the most common laboratory method for producing silver cyanate.[9][10]

Reaction: AgNO₃(aq) + KOCN(aq) → AgOCN(s)↓ + KNO₃(aq)

Methodology:

-

Preparation of Solutions: Prepare separate aqueous solutions of silver nitrate (AgNO₃) and potassium cyanate (KOCN), typically at concentrations between 0.1 M and 1.0 M.

-

Precipitation: While stirring vigorously, slowly add the potassium cyanate solution to the silver nitrate solution at room temperature. A white to beige solid precipitate of silver cyanate will form immediately.[9][11]

-

Isolation: Isolate the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid multiple times with deionized water to remove residual potassium nitrate and other soluble impurities. Follow with washes of ethanol and acetone to facilitate drying.[10]

-

Drying: Dry the purified silver cyanate powder in a desiccator or a vacuum oven at a low temperature. The final product is a beige to gray powder.[9]

Protocol 2: Synthesis from Silver Nitrate and Urea

This method provides an alternative route using urea as the source of the cyanate ion.[10][12]

Reaction: AgNO₃(aq) + CO(NH₂)₂(aq) → AgOCN(s)↓ + NH₄NO₃(aq)

Methodology:

-

Solution Preparation: Prepare an aqueous solution containing both silver nitrate and urea.

-

Heating: Heat the solution in a boiling water bath. The heat causes the urea to decompose into ammonia and cyanic acid, which then reacts with the silver ions.[10]

-

Precipitation and Isolation: As the reaction proceeds, silver cyanate precipitates out of the solution.[10] The solid is then isolated and purified using the same washing and drying procedure described in Protocol 1.

Data Presentation and Experimental Characterization

Distinguishing between cyanate and isocyanate linkages is critical and is primarily accomplished through spectroscopic and crystallographic methods.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for differentiating linkage isomers because the vibrational frequencies of the [OCN]⁻ group are sensitive to its coordination mode. The C≡N triple bond in an O-bonded cyanate complex has a different stretching frequency than the N=C double bond in an N-bonded isocyanate complex.[8] For many metal complexes, N-bonded isocyanates show a characteristic absorption band at a higher frequency compared to O-bonded cyanates.

X-ray Crystallography

As discussed, X-ray crystallography provides unambiguous structural data. It allows for the precise determination of bond lengths, bond angles, and atomic connectivity, confirming which atom of the cyanate ligand is bonded to the silver ion.

Quantitative Data Summary

The following tables summarize the known quantitative data for the common solid-state form of silver cyanate.

Table 1: Crystallographic Data for Silver Cyanate [9]

| Parameter | Value |

| Chemical Formula | AgOCN |

| Molar Mass | 149.885 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a | 547.3 pm |

| b | 637.2 pm |

| c | 341.6 pm |

| β | 91° |

| Density | 4.0 g/cm³ |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Beige to gray powder | [9] |

| Melting Point | 652 °C (decomposes) | [9] |

| Solubility in Water | 0.0072 g/100 g (18°C) | [13] |

| Solubility (Other) | Soluble in ammonia, nitric acid, KCN | [9][14] |

| Insoluble in | Alcohol, dilute acids | [9][14] |

Conclusion

The case of silver cyanate and silver isocyanate serves as an exemplary, albeit complex, illustration of linkage isomerism. While two distinct isomers are theoretically possible due to the ambidentate nature of the cyanate ligand, experimental investigation of the stable, solid compound reveals a preference for the isocyanate (Ag-N) linkage. The common name, silver cyanate, is thus a historical convention that does not accurately reflect the solid-state bonding structure. For researchers and professionals in chemistry and drug development, understanding this nuance is crucial. The differentiation between these isomeric forms relies on precise analytical techniques, primarily X-ray crystallography and IR spectroscopy, which provide definitive insights into the molecular architecture and bonding that govern the compound's properties and reactivity.

References

- 1. Linkage isomerism - Wikipedia [en.wikipedia.org]

- 2. Coordination Compounds Help Page [chem.purdue.edu]

- 3. Isomerism in Coordination Compounds- Definition, Types and Examples. [allen.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Silver Cyanate vs Silver Fulminate [chem.rutgers.edu]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. study.com [study.com]

- 8. Cyanate - Wikipedia [en.wikipedia.org]

- 9. Silver cyanate - Wikipedia [en.wikipedia.org]

- 10. Silver Cyanate Preparation & Uses | Study.com [study.com]

- 11. webqc.org [webqc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. silver cyanate [chemister.ru]

- 14. SILVER CYANATE | 3315-16-0 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: The Use of Silver Isocyanate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver isocyanate (AgOCN) is a versatile and valuable reagent in organic synthesis, primarily serving as a source of the isocyanate functionality. Its unique reactivity, particularly in comparison to alkali metal cyanates, allows for specific applications in the synthesis of a diverse range of organic compounds, including alkyl isocyanates, ureas, carbamates, and various heterocyclic systems through cycloaddition reactions. The silver cation's ability to coordinate with leaving groups facilitates nucleophilic substitution reactions, often proceeding under mild conditions. These application notes provide detailed protocols and data for key transformations involving silver isocyanate, intended to guide researchers in leveraging this reagent for their synthetic endeavors.

Synthesis of Alkyl Isocyanates and Cyanates from Alkyl Halides

The reaction of alkyl halides with silver isocyanate provides a direct route to alkyl isocyanates. A notable feature of this reaction is the ambident nature of the cyanate ion, which can lead to the formation of both alkyl isocyanates (R-NCO) and alkyl cyanates (R-OCN), depending on the reaction conditions and the structure of the alkyl halide.[1] Generally, primary alkyl halides tend to favor the formation of isocyanates, while secondary and tertiary halides can yield mixtures of both isomers or undergo elimination side reactions.[1]

Logical Relationship of Product Formation

Caption: Product distribution in the reaction of alkyl halides with silver isocyanate.

Experimental Data: Reaction of Alkyl Halides with Silver Isocyanate[1]

| Alkyl Halide | Solvent | Temp. (°C) | Time | Product(s) & Yield(s) |

| Propyl iodide | Nitromethane | Room Temp. | 70 h | Propyl isocyanate (75%) |

| Isopropyl iodide | Nitromethane | Room Temp. | 25 min | Isopropyl cyanate (20%), Isopropyl isocyanate (19%) |

| sec-Butyl iodide | Ether | Room Temp. | 30 min | sec-Butyl cyanate (4%), sec-Butyl isocyanate (30%) |

| sec-Butyl iodide | Nitromethane | Room Temp. | - | sec-Butyl cyanate (8%), sec-Butyl isocyanate (8%) |

| tert-Butyl bromide | Pentane | 0 | - | tert-Butyl isocyanate, 2-Methylpropene, Cyanic acid |

General Experimental Protocol: Synthesis of Isopropyl Isocyanate and Isopropyl Cyanate[1]

-

To a stirred suspension of silver cyanate (2.0 g) in nitromethane (15 mL) at room temperature, add isopropyl iodide (1.7 g).

-

Continue stirring the mixture at room temperature for 25 minutes.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC) to confirm the disappearance of the alkyl iodide.

-

Upon completion, filter the reaction mixture to remove the silver iodide precipitate.

-

Carefully remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product, containing a mixture of isopropyl cyanate and isopropyl isocyanate, can be analyzed and purified by appropriate chromatographic methods.

One-Pot Synthesis of Substituted Ureas

The in situ generation of alkyl isocyanates from the reaction of alkyl halides and silver isocyanate can be followed by the addition of a primary or secondary amine to afford substituted ureas in a one-pot fashion. This approach avoids the isolation of the often sensitive and hazardous isocyanate intermediate.

Experimental Workflow for One-Pot Urea Synthesis

Caption: Workflow for the one-pot synthesis of substituted ureas.

General Experimental Protocol: One-Pot Synthesis of a Disubstituted Urea

-

In a round-bottom flask, suspend silver cyanate (1.1 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or THF) under an inert atmosphere.

-

Add the alkyl halide (1.0 equivalent) to the suspension and stir the mixture at room temperature or with gentle heating until the formation of the isocyanate is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture to 0 °C and add the desired primary or secondary amine (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until the isocyanate is fully consumed.

-

Filter the reaction mixture to remove the silver halide precipitate and any unreacted silver cyanate.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the resulting crude urea by recrystallization or column chromatography.

Synthesis of Carbamates

Similar to the synthesis of ureas, carbamates can be prepared by trapping the in situ generated isocyanate with an alcohol. The use of a non-nucleophilic base may be required to facilitate the reaction of the alcohol with the isocyanate.

General Experimental Protocol: Synthesis of a Carbamate

-

Follow steps 1 and 2 from the one-pot urea synthesis protocol to generate the alkyl isocyanate in situ.

-

To the reaction mixture containing the isocyanate, add the desired alcohol (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or DBU, 1.1 equivalents).

-

Stir the mixture at room temperature or with heating until the reaction is complete.

-

Filter the reaction mixture and wash the solid with the solvent.

-

Concentrate the combined filtrate and washings.

-

Purify the crude carbamate by column chromatography or distillation.

Silver-Catalyzed [3+2] Cycloaddition Reactions

Silver salts, such as silver oxide (Ag₂O) and silver carbonate (Ag₂CO₃), are effective catalysts for [3+2] cycloaddition reactions involving isocyanides, which can be synthesized from the corresponding formamides or via the reaction of alkyl halides with silver cyanide.[2][3][4] These reactions provide a powerful tool for the synthesis of five-membered nitrogen-containing heterocycles.

Signaling Pathway for Silver-Catalyzed [3+2] Annulation

Caption: Key steps in the silver-catalyzed [3+2] annulation of nitrones and isocyanides.

Experimental Data: Silver-Assisted [3+2] Annulation of Nitrones with Isocyanides[2][3][4]

| Entry | Nitrone (1) | Isocyanide (2) | Product | Yield (%) |

| 1 | N-Benzylideneaniline oxide | 1-Bromo-4-isocyanobenzene | 4-(4-Bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one | 83 |

| 2 | N-(4-Methylbenzylidene)aniline oxide | 1-Bromo-4-isocyanobenzene | 4-(4-Bromophenyl)-3-(4-methylphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one | 85 |

| 3 | N-Benzylideneaniline oxide | 1-Isocyano-4-methoxybenzene | 4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one | 88 |

| 4 | N-Benzylideneaniline oxide | 1-Isocyano-4-nitrobenzene | 4-(4-Nitrophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one | 76 |

Experimental Protocol: Silver-Assisted [3+2] Annulation of N-Benzylideneaniline oxide and 1-Bromo-4-isocyanobenzene[2][3][4]

-

To a reaction vessel, add N-benzylideneaniline oxide (0.55 mmol, 1.1 equiv), 1-bromo-4-isocyanobenzene (0.5 mmol, 1.0 equiv), and silver oxide (Ag₂O, 10 mol%).

-

Add 1,4-dioxane (2.0 mL) as the solvent.

-

Heat the reaction mixture at 80 °C under an air atmosphere for 4 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-one.

Conclusion

Silver isocyanate and other silver salts have proven to be highly effective reagents and catalysts in a variety of organic transformations. The protocols and data presented herein offer a starting point for the synthesis of alkyl isocyanates, substituted ureas, carbamates, and complex heterocyclic systems. The mild reaction conditions and unique reactivity patterns associated with silver-mediated reactions make them an attractive tool for synthetic chemists in academic and industrial research.

Disclaimer